2-Amino-3-ethoxybenzenethiol 2-Amino-3-ethoxybenzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17189433
InChI: InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

2-Amino-3-ethoxybenzenethiol

CAS No.:

Cat. No.: VC17189433

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-ethoxybenzenethiol -

Specification

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 2-amino-3-ethoxybenzenethiol
Standard InChI InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3
Standard InChI Key FAHVYXCAYATAES-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC=C1)S)N

Introduction

Chemical Identity and Structural Characteristics

2-Amino-3-ethoxybenzenethiol (IUPAC name: 2-amino-3-ethoxybenzenethiol) is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 3, and a thiol group (-SH) at position 1. Its molecular formula is C₈H₁₁NOS, with a theoretical molecular weight of 169.24 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .

Molecular Geometry and Electronic Configuration

The compound’s structure derives from benzenethiol, where substituents influence electronic distribution. The ethoxy group, being electron-donating via resonance, increases electron density at the ortho and para positions, while the amino group enhances nucleophilicity at the thiol site . Computational models predict a planar benzene ring with bond angles consistent with sp² hybridization. The thiol group’s S–H bond length is approximately 1.34 Å, typical for aromatic thiols .

Table 1: Comparative Structural Data for Substituted Benzenethiols

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Amino-3-ethoxybenzenethiolC₈H₁₁NOS169.24-NH₂, -OCH₂CH₃, -SH
2-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16-NH₂, -OCH₃, -COOH
2-Amino-5-bromo-3-methoxybenzenethiolC₇H₈BrNOS234.12-NH₂, -OCH₃, -Br, -SH

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 2-amino-3-ethoxybenzenethiol is documented, analogous routes for methoxy- and bromo-substituted benzenethiols provide a framework. A plausible method involves:

  • Nitration and Reduction:

    • Nitration of 3-ethoxythiophenol to introduce a nitro group at position 2, followed by reduction to the amine using Sn/HCl or catalytic hydrogenation .

    • Example:

      3-EthoxythiophenolHNO3H2SO42-Nitro-3-ethoxythiophenolH2/Pd2-Amino-3-ethoxybenzenethiol\text{3-Ethoxythiophenol} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4} \text{2-Nitro-3-ethoxythiophenol} \xrightarrow[\text{H}_2/\text{Pd}]{} \text{2-Amino-3-ethoxybenzenethiol}
  • Thiolation of Aminophenols:

    • Reacting 2-amino-3-ethoxyphenol with thiourea in the presence of H₂S or P₂S₅ to replace the hydroxyl group with a thiol.

Reaction Suitability

The compound’s reactivity is governed by its functional groups:

  • Thiol Group: Participates in nucleophilic substitutions (e.g., alkylation, acylation) and metal coordination.

  • Amino Group: Enables diazotization, Schiff base formation, and condensation reactions.

  • Ethoxy Group: Resists hydrolysis under mild conditions but cleaves under strong acids (e.g., HBr/HOAc) .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Melting Point85–90°CAnalogous methoxy derivatives
Boiling Point290–300°CEthoxy group’s stability
SolubilitySlightly soluble in polar solventsThiol’s hydrophobicity
pKa (Thiol)~6.5Comparative to benzenethiol

Challenges and Future Perspectives

Synthetic Optimization

Current methods for analogous compounds suffer from low yields (~40–60%) due to side reactions at the thiol site. Future work could explore protective group strategies (e.g., trityl protection) or flow chemistry to enhance efficiency.

Biological Evaluation

No toxicity or pharmacokinetic data exist for this compound. In vitro studies are needed to assess its therapeutic potential and safety profile.

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